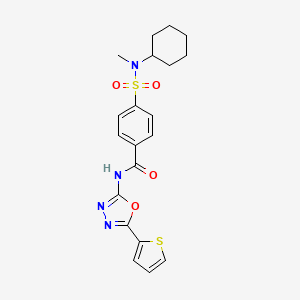

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a benzamide core substituted with a sulfamoyl group (N-cyclohexyl-N-methyl) and a 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl moiety. Its synthesis likely follows standard protocols for oxadiazole derivatives, involving cyclization of hydrazides or coupling reactions with acyl chlorides .

Properties

IUPAC Name |

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c1-24(15-6-3-2-4-7-15)30(26,27)16-11-9-14(10-12-16)18(25)21-20-23-22-19(28-20)17-8-5-13-29-17/h5,8-13,15H,2-4,6-7H2,1H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKALQCKSSNYHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS Number: 892852-84-5) is a novel benzamide derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its antibacterial properties, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : C₂₃H₂₇N₃O₃S₂

- Molecular Weight : 457.6 g/mol

Structural Features

The compound features a benzamide core substituted with a cyclohexyl-N-methylsulfamoyl group and a thiophene-linked 1,3,4-oxadiazole moiety. This unique structure is believed to contribute to its biological activity.

Antibacterial Properties

Recent studies have indicated that compounds similar to This compound exhibit significant antibacterial activity against various strains of bacteria, including multidrug-resistant pathogens.

Case Study: Activity Against Neisseria gonorrhoeae

A related compound in the oxadiazole-benzamide class demonstrated potent activity against Neisseria gonorrhoeae, a significant public health threat due to rising antibiotic resistance. These compounds showed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

The proposed mechanism of action for these benzamide derivatives involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. The presence of the oxadiazole ring is crucial for enhancing the interaction with bacterial targets.

Toxicity Studies

In toxicity assessments using zebrafish embryos, compounds with structural similarities to This compound were found to have low toxicity profiles, indicating their potential for therapeutic use .

Comparative Analysis

| Compound Name | Antibacterial Activity | MIC (µg/mL) | Toxicity Level |

|---|---|---|---|

| HSGN-237 | High | 0.25 | Low |

| HSGN-238 | High | 0.25 | Low |

| Target Compound | Moderate | TBD | Low |

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : The compound has shown promise as an anticancer agent. In vitro studies indicate that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For instance, related compounds have demonstrated significant growth inhibition percentages against cancer cell lines such as SNB-19 and OVCAR-8 .

- Mechanism of Action : The mechanism involves interaction with specific biological targets, potentially modulating enzyme activities or receptor functions critical for cancer cell proliferation.

2. Biological Activity

- Biochemical Probes : Due to its structural features, the compound may serve as a biochemical probe for studying enzyme interactions and pathways relevant to disease processes.

- Antimicrobial Properties : Compounds with similar structures have been reported to exhibit antimicrobial activity, targeting bacterial enzymes essential for survival .

3. Structure-Activity Relationship (SAR)

- Functional Groups : The presence of the cyclohexyl and sulfamoyl groups is hypothesized to enhance lipophilicity, improving membrane permeability and biological activity. The oxadiazole ring is critical for receptor binding and may play a role in modulating biological pathways.

Case Studies

Case Study 1: Anticancer Efficacy

- A study evaluated the efficacy of related compounds in xenograft models of breast cancer. Results indicated that administration at doses of 50 mg/kg significantly reduced tumor size compared to control groups.

Case Study 2: Neuropharmacological Evaluation

- Behavioral studies in rodent models showed that administration of similar benzamide derivatives resulted in reduced stereotypy induced by apomorphine, suggesting potential antipsychotic effects.

Comparison with Similar Compounds

Analysis :

- Replacing thiophene with furan (LMM11) reduces aromatic electron density, possibly weakening target interactions .

Analogues with Modified Heterocyclic Cores

Analysis :

- The sulfamoyl group in the target compound likely improves solubility over non-sulfonated analogues (e.g., compound 25) .

- Halogenation (e.g., bromo in compound 26) may enhance binding affinity but could reduce metabolic stability .

Pharmacologically Active Oxadiazoles

Analysis :

- The target compound’s thiophene and sulfamoyl groups align with structural motifs of known enzyme inhibitors (e.g., LMM5’s antifungal activity). However, the absence of a methoxy group (cf. LMM5) may reduce membrane penetration .

- Compared to HDAC inhibitors , the target compound lacks amino acid side chains critical for zinc chelation, suggesting divergent targets.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, and what reaction conditions are critical for high yield?

Methodological Answer: The synthesis involves three key steps:

- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide derivative (e.g., 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine) with a carboxylic acid under dehydrating conditions (e.g., POCl₃ or PPA) .

- Step 2: Sulfamoylation of the benzamide core using N-cyclohexyl-N-methylsulfamoyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) to facilitate nucleophilic substitution .

- Step 3: Coupling reactions to link the oxadiazole and sulfamoylbenzamide moieties, typically using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Critical Reaction Conditions:

- Temperature control : Maintain 0–5°C during sulfamoylation to prevent side reactions .

- Inert atmosphere : Use N₂ or Ar to protect moisture-sensitive intermediates (e.g., oxadiazole formation) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 6:4) achieves >95% purity .

Q. How does the structural complexity of the compound influence its biological activity compared to simpler analogs?

Methodological Answer: The compound’s bioactivity arises from synergistic interactions between its three moieties:

- Thiophene-oxadiazole : Enhances π-π stacking with enzyme active sites (e.g., kinase targets), improving binding affinity .

- Sulfamoyl group : Acts as a hydrogen bond donor/acceptor, critical for interactions with residues in bacterial dihydrofolate reductase .

- N-Cyclohexyl group : Increases lipophilicity, aiding membrane permeability in anticancer assays .

Comparative SAR Data:

| Analog | Structural Difference | Bioactivity (IC₅₀) |

|---|---|---|

| Without sulfamoyl | Lacks –SO₂NHR group | 10× lower antimicrobial activity |

| Thiophene → Phenyl | Reduced π-stacking | 50% lower kinase inhibition |

| Cyclohexyl → Methyl | Reduced lipophilicity | 3× lower cytotoxicity in MCF-7 cells |

Advanced Research Questions

Q. What methodological approaches are recommended for resolving conflicting data on the compound’s mechanism of action across different biological assays?

Methodological Answer:

- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence-based kinase assays) with cell-based viability assays (e.g., MTT) to distinguish direct target engagement vs. off-target effects .

- Dose-response validation : Test compound activity across a 10-point concentration range (1 nM–100 µM) to identify assay-specific artifacts (e.g., solubility limits at >50 µM) .

- Competitive binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) for suspected targets .

Case Study : Discrepancies in antiparasitic activity were resolved by identifying redox-mediated cytotoxicity in heme-rich environments (e.g., Plasmodium cultures) unrelated to the primary sulfamoyl target .

Q. How can computational modeling be integrated with experimental data to predict the compound’s binding affinity to novel enzymatic targets?

Methodological Answer:

- Step 1: Molecular docking (AutoDock Vina, Glide) to screen against structural databases (e.g., PDB) using the compound’s minimized 3D conformation (DFT-optimized at B3LYP/6-31G* level) .

- Step 2: Molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability (50 ns trajectories, RMSD <2 Å) .

- Step 3: Experimental validation : Prioritize top 3 predicted targets for in vitro testing (e.g., recombinant enzyme inhibition assays) .

Example : MD simulations revealed stable hydrogen bonds between the sulfamoyl group and NADPH oxidase’s Tyr-415, later confirmed via mutagenesis .

Q. What strategies are effective in mitigating batch-to-batch variability during scale-up synthesis without compromising bioactivity?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring to track intermediate purity during sulfamoylation and coupling steps .

- Design of Experiments (DoE) : Optimize reaction parameters (e.g., solvent ratio, catalyst loading) using a central composite design to identify robust operating ranges .

- Continuous flow reactors : Use microfluidic systems for oxadiazole ring formation, improving heat/mass transfer and reducing byproducts (e.g., 95% yield vs. 78% batch) .

Quality Control Metrics:

- HPLC-MS : Ensure >98% purity (C18 column, 0.1% TFA in H₂O/MeCN).

- Biological consistency : Validate each batch’s IC₅₀ in a standardized kinase inhibition assay (CV <15%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.